molecular formula C21H25BrN2O3S B250105 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide

3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No. B250105
M. Wt: 465.4 g/mol
InChI Key: SQRWTMYJPJKDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces inflammation and oxidative stress, which are associated with various diseases such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments include its potent anti-cancer activity and its ability to inhibit various enzymes and signaling pathways that are involved in cancer cell growth and survival. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide. These include investigating its potential use in combination with other anti-cancer drugs to enhance its efficacy, determining its safety and efficacy in animal models, and exploring its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Further studies are also needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide is a promising compound that has shown potential applications in cancer treatment and other diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in animal models and its potential use in combination with other anti-cancer drugs.

Synthesis Methods

The synthesis of 3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-ethoxyphenyl)-4-(thiocarbamoyl)butan-1-amine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use in the treatment of other diseases such as diabetes, inflammation, and Alzheimer's disease.

properties

Molecular Formula

C21H25BrN2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

3-bromo-N-[(4-ethoxyphenyl)-(4-hydroxybutyl)carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C21H25BrN2O3S/c1-3-27-18-10-8-17(9-11-18)24(12-4-5-13-25)21(28)23-20(26)16-7-6-15(2)19(22)14-16/h6-11,14,25H,3-5,12-13H2,1-2H3,(H,23,26,28)

InChI Key

SQRWTMYJPJKDHW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CCCCO)C(=S)NC(=O)C2=CC(=C(C=C2)C)Br

Canonical SMILES

CCOC1=CC=C(C=C1)N(CCCCO)C(=S)NC(=O)C2=CC(=C(C=C2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.